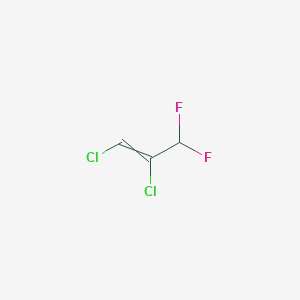

1,2-Dichloro-3,3-difluoroprop-1-ene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dichloro-3,3-difluoroprop-1-ene: is an organofluorine compound with the molecular formula C3H2Cl2F2 . It is a colorless liquid that is used as an intermediate in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, which makes it a valuable building block in the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,3-difluoroprop-1-ene can be synthesized through a variety of methods. One common method involves the reaction of 1-chloro-2-fluoroethylene with dichlorofluoromethane in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product .

化学反应分析

Types of Reactions: 1,2-Dichloro-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions:

Base-Mediated Reactions: Bases such as potassium t-butoxide are commonly used to facilitate substitution and elimination reactions.

Catalysts: Lewis acids like aluminum chloride are often employed to catalyze addition reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenols can yield β-trifluoromethyl vinyl ethers and diethers .

科学研究应用

Chemical Synthesis

Reagent in Organic Synthesis

- 1,2-Dichloro-3,3-difluoroprop-1-ene is primarily utilized as a reagent in the synthesis of fluorinated compounds. These compounds are crucial in the production of pharmaceuticals and agrochemicals due to their enhanced properties such as metabolic stability and bioavailability.

Fluorinated Compound Production

- The compound serves as an intermediate in creating various fluorinated chemicals, which are essential for developing new materials and products with specific functionalities .

Biological Applications

Study of Fluorinated Molecules

- In biological research, this compound can be employed to investigate the effects of fluorinated compounds on biological systems. This includes studying enzyme inhibition and protein interactions, which are vital for understanding biochemical pathways and drug interactions.

Medical Applications

Potential Drug Candidate

- The unique properties of fluorinated compounds make them promising candidates for drug development. Research has shown that incorporating fluorine into drug molecules can enhance their pharmacokinetic profiles, leading to improved efficacy and safety .

Design of Novel Therapeutics

- The difluoromethyl group present in the compound can act as a lipophilic isostere for various functional groups (e.g., amides and alcohols), making it useful in medicinal chemistry for designing novel therapeutics .

Industrial Applications

Intermediate in Specialty Chemicals

- In industrial settings, this compound is used as an intermediate for producing specialty chemicals and materials such as polymers and surfactants. Its reactivity allows it to participate in diverse chemical transformations that are essential for manufacturing processes .

Refrigerant Development

- The compound is also explored as a potential refrigerant due to its low global warming potential (GWP) when compared to traditional refrigerants. Its reactivity can be harnessed to develop next-generation refrigerants that comply with environmental regulations .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated the utility of this compound in synthesizing fluorinated pharmaceuticals. A study highlighted its role in creating a new class of antiviral drugs where the incorporation of fluorine significantly improved the drug's metabolic stability compared to non-fluorinated counterparts .

Case Study 2: Development of Eco-Friendly Refrigerants

A recent investigation focused on the transformation of traditional refrigerants into more environmentally friendly alternatives using this compound as a precursor. The study reported successful synthesis routes that resulted in low-GWP refrigerants suitable for commercial use while maintaining efficiency in cooling applications .

作用机制

The mechanism by which 1,2-dichloro-3,3-difluoroprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

1,2-Dichloro-3,3,3-trifluoroprop-1-ene: Similar in structure but with an additional fluorine atom, making it more reactive in certain reactions.

3,3-Difluoroprop-1-ene: Lacks the chlorine atoms, resulting in different reactivity and applications.

1,3-Dichloropropene: Contains chlorine atoms but no fluorine, leading to different chemical properties and uses.

Uniqueness: 1,2-Dichloro-3,3-difluoroprop-1-ene is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of compounds, particularly in the field of organofluorine chemistry.

生物活性

1,2-Dichloro-3,3-difluoroprop-1-ene (also referred to as HCFO-1233zd) is a fluorinated organic compound with significant industrial applications, particularly as a refrigerant. Its unique chemical structure allows it to participate in various biological interactions, which are crucial for understanding its safety and efficacy in different applications.

Chemical Structure and Properties

- Molecular Formula : C3H2Cl2F2

- Molecular Weight : 144.95 g/mol

- Boiling Point : Approximately 94.1 °C

- Density : 1.392 g/cm³

The compound features two chlorine atoms and two fluorine atoms attached to a propene backbone, which influences its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular pathways and potential toxicity mechanisms. Research indicates that the compound may act as a cytotoxic agent , affecting various cell lines through several mechanisms:

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, leading to increased apoptosis in certain cancer cell lines.

In Vivo Studies

Research has demonstrated that exposure to this compound can lead to various toxicological effects:

- Acute Toxicity : Studies indicate that high concentrations can result in respiratory distress and damage to nasal tissues in animal models. For example, exposure to elevated levels resulted in hyperplasia of the nasal epithelium in Fischer 344 rats .

- Chronic Exposure : Long-term studies have shown that chronic exposure may lead to significant histopathological changes in organs such as the liver and kidneys .

In Vitro Studies

In vitro experiments have assessed the cytotoxic effects of this compound on various cell lines:

| Cell Line | Concentration (ppm) | Observed Effects |

|---|---|---|

| MCF-7 | 5 - 60 | Increased apoptosis and cell cycle arrest |

| HepG2 | 10 - 100 | Significant decrease in viability |

| HCT116 | 20 - 80 | Induction of oxidative stress |

These findings suggest that the compound exhibits dose-dependent cytotoxicity across different cell types.

Case Study 1: Respiratory Toxicity

A study conducted on Fischer 344 rats exposed to varying concentrations of this compound revealed significant respiratory toxicity at higher doses. Histopathological examination indicated:

- Nasal Epithelial Changes : Degenerative changes were noted in the olfactory epithelium at concentrations above 60 ppm.

Case Study 2: Reproductive Toxicity

In a two-generation reproductive study using B6C3F1 mice, no adverse reproductive effects were observed even at high concentrations (90 ppm). However, slight developmental delays were noted at the highest exposure levels .

属性

CAS 编号 |

2805-21-2 |

|---|---|

分子式 |

C3H2Cl2F2 |

分子量 |

146.95 g/mol |

IUPAC 名称 |

(Z)-1,2-dichloro-3,3-difluoroprop-1-ene |

InChI |

InChI=1S/C3H2Cl2F2/c4-1-2(5)3(6)7/h1,3H/b2-1- |

InChI 键 |

NZZOIMNOBUBWKQ-UPHRSURJSA-N |

SMILES |

C(=C(C(F)F)Cl)Cl |

手性 SMILES |

C(=C(/C(F)F)\Cl)\Cl |

规范 SMILES |

C(=C(C(F)F)Cl)Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。